molecular formula C19H24ClN5 B12262923 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12262923
M. Wt: 357.9 g/mol
InChI Key: YMQBXRVOAUUJCO-UHFFFAOYSA-N
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Description

  • The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
  • Conditions: This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a strong base such as sodium hydride.
  • Step 3: Formation of Pyrimidine Ring

    • The final step involves the cyclization reaction to form the pyrimidine ring.
    • Conditions: This step may involve heating the reaction mixture and using a catalyst to facilitate the cyclization.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps

    • Step 1: Preparation of Piperazine Derivative

      • React piperazine with a suitable alkylating agent to introduce the desired substituents.
      • Conditions: Typically carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate.

    Chemical Reactions Analysis

    Types of Reactions

    4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in an aqueous medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium hydride in DMF.

    Major Products

      Oxidation: Formation of corresponding ketones or carboxylic acids.

      Reduction: Formation of amines or alcohols.

      Substitution: Introduction of various substituents at the chlorophenyl group.

    Scientific Research Applications

    4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-Chlorophenyl)(piperazin-1-yl)methanone
    • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Uniqueness

    4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

    Properties

    Molecular Formula

    C19H24ClN5

    Molecular Weight

    357.9 g/mol

    IUPAC Name

    4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

    InChI

    InChI=1S/C19H24ClN5/c20-17-5-3-16(4-6-17)14-23-9-11-25(12-10-23)19-13-18(21-15-22-19)24-7-1-2-8-24/h3-6,13,15H,1-2,7-12,14H2

    InChI Key

    YMQBXRVOAUUJCO-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl

    Origin of Product

    United States

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